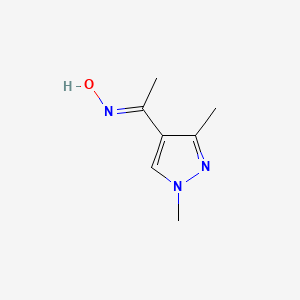

1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane

Description

1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane is a pyrazole-derived compound featuring a 1,3-dimethylpyrazole core linked to an ethane moiety substituted with a hydroxyimino (-NOH) group. Pyrazole derivatives are widely studied for their versatility in coordination chemistry, agrochemicals, and pharmaceuticals due to their electron-rich aromatic systems and ability to form stable metal complexes.

Properties

IUPAC Name |

(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(6(2)9-11)4-10(3)8-5/h4,11H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYUOMFPHSNNGK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=NO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C(=N/O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of Dimethyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate ()

- Molecular Formula : C₈H₁₃N₃O₄ (as oxalate salt).

- Functional Groups : Pyrazole (1,3-dimethyl), methanamine (-CH₂NH₂), oxalate counterion.

- Properties: The amine group confers basicity and hydrogen-bonding capacity. The oxalate salt enhances solubility in polar solvents. Compared to the hydroxyimino group, the amine is more nucleophilic and prone to protonation, influencing its reactivity in acid-base reactions .

1-(1,3-Dimethylpyrazol-4-yl)-2,2-difluoro-ethanone ()

- Molecular Formula : C₇H₈F₂N₂O.

- Functional Groups : Pyrazole (1,3-dimethyl), difluorinated ketone (-COCF₂).

- Properties: The electron-withdrawing fluorine atoms increase the ketone’s electrophilicity, favoring nucleophilic additions.

{1-[(1-Ethylpyrazol-4-yl)methyl]-4-piperidyl}methylamine ()

- Molecular Formula : C₁₃H₂₂N₄ (free base).

- Functional Groups : Pyrazole (1-ethyl), piperidine, methanamine.

- Properties: The bulky piperidine substituent introduces steric hindrance, reducing accessibility for metal coordination compared to the compact hydroxyimino-ethane group. This compound’s applications may focus on biological systems due to its amine functionality .

Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane* | C₇H₁₀N₃O | Pyrazole, hydroxyimino | ~152.18 | Predicted high solubility in polar solvents; tautomerism (oxime ↔ nitroso forms). |

| 1-(1,3-Dimethylpyrazol-4-yl)methanamine oxalate | C₈H₁₃N₃O₄ | Pyrazole, methanamine | 215.21 | Basic (pKa ~9–10); oxalate salt enhances crystallinity and stability. |

| 1-(1,3-Dimethylpyrazol-4-yl)-2,2-difluoro-ethanone | C₇H₈F₂N₂O | Pyrazole, difluoroketone | 174.15 | Electrophilic ketone; low acidity (pKa ≈ -0.52); moderate boiling point (244°C). |

| {1-[(1-Ethylpyrazol-4-yl)methyl]-4-piperidyl}methylamine | C₁₃H₂₂N₄ | Pyrazole, piperidine, amine | 234.34 | High steric bulk; potential for bioactivity due to amine and heterocyclic moieties. |

Research Findings and Gaps

- Synthesis: Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via functionalization of preformed pyrazole cores.

- Crystallography : SHELX software () is widely used for small-molecule crystallography, which could aid in resolving the target compound’s structure if crystallized.

Biological Activity

1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane is an organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane features a pyrazole ring and a hydroxyimino functional group. Its unique structure allows for diverse interactions within biological systems, making it a subject of interest for medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyimino group can form hydrogen bonds, enhancing its binding affinity to enzymes and receptors. This interaction may modulate the activity of these proteins, leading to desired therapeutic effects.

Antimicrobial Properties

Research indicates that 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways:

- Inhibition of Cell Proliferation : It may inhibit key enzymes involved in cell cycle progression.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in certain cancer cell lines.

Study 1: Antimicrobial Activity

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial activity.

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The study revealed that treatment with 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased levels of apoptotic markers, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)propane | Structure | Moderate antimicrobial activity |

| 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)butane | Structure | Weak anticancer properties |

| 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)benzene | Structure | Strong antioxidant activity |

This table illustrates that while similar compounds exhibit some biological activities, the unique combination of functional groups in 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane may confer enhanced efficacy against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.